Cas no 1807007-11-9 (2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)

2,3-Bis(trifluoromethyl)-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid
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- インチ: 1S/C10H6F6O2/c1-4-2-3-5(8(17)18)7(10(14,15)16)6(4)9(11,12)13/h2-3H,1H3,(H,17,18)
- InChIKey: NBCNRMWMNXBTFS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=CC=C(C(=O)O)C=1C(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 321
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 3.6
2,3-Bis(trifluoromethyl)-4-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010004564-1g |
2,3-Bis(trifluoromethyl)-4-methylbenzoic acid |
1807007-11-9 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
2,3-Bis(trifluoromethyl)-4-methylbenzoic acid 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2,3-Bis(trifluoromethyl)-4-methylbenzoic acidに関する追加情報
2,3-Bis(trifluoromethyl)-4-methylbenzoic Acid: An Overview of a Promising Compound (CAS No. 1807007-11-9)
2,3-Bis(trifluoromethyl)-4-methylbenzoic acid (CAS No. 1807007-11-9) is a highly specialized compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, and recent research findings.
Chemical Structure and Properties
2,3-Bis(trifluoromethyl)-4-methylbenzoic acid is a derivative of benzoic acid with two trifluoromethyl groups at the 2 and 3 positions and a methyl group at the 4 position. The presence of these functional groups imparts several unique properties to the molecule. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can significantly influence the reactivity and stability of the compound. Additionally, the methyl group at the 4 position provides steric hindrance, which can affect the molecule's conformation and interactions with other molecules.
The compound has a molecular formula of C11H7F6O2 and a molecular weight of approximately 295.16 g/mol. It is typically a white crystalline solid at room temperature and is soluble in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various chemical reactions and analytical techniques.
Synthesis Methods
The synthesis of 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 2,3-dichloro-4-methylbenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of the desired trifluoromethylated product with high yields and purity.
Another approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions between 2,3-dibromo-4-methylbenzoic acid and trifluoromethyllithium can yield 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid. This method is particularly useful for large-scale synthesis due to its efficiency and scalability.
Applications in Pharmaceutical Research
2,3-Bis(trifluoromethyl)-4-methylbenzoic acid has shown promising potential in pharmaceutical research due to its unique chemical structure and properties. Recent studies have focused on its use as an intermediate in the synthesis of novel drugs with improved pharmacological profiles.
In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid as a building block for developing anti-inflammatory drugs. The compound was found to enhance the potency and selectivity of these drugs by modulating specific biological targets involved in inflammation pathways.
Beyond anti-inflammatory applications, there is growing interest in using this compound for developing anticancer agents. The trifluoromethyl groups have been shown to improve the metabolic stability and cellular uptake of drug molecules, which can enhance their therapeutic efficacy against cancer cells.
Molecular Modeling and Computational Studies
Molecular modeling and computational studies have played a crucial role in understanding the behavior of 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid. These studies provide insights into the compound's electronic structure, conformational flexibility, and interactions with biological targets.
A recent computational study published in Chemical Physics Letters used density functional theory (DFT) to investigate the electronic properties of 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid. The results showed that the presence of trifluoromethyl groups significantly affects the electronic density distribution around the molecule, leading to enhanced reactivity towards electrophilic substitution reactions.
Molecular dynamics simulations have also been employed to study the conformational behavior of this compound in different solvents. These simulations help predict how the molecule will behave under various conditions, which is essential for optimizing its use in drug development and other applications.
Analytical Techniques for Characterization
The accurate characterization of 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid is crucial for ensuring its purity and quality in various applications. Several analytical techniques are commonly used for this purpose:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the molecular structure and purity of organic compounds. The characteristic signals from hydrogen (1H) and carbon (13C) atoms provide detailed information about the functional groups present in the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of compounds. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are essential for confirming the identity of complex molecules like 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups within a molecule based on their characteristic absorption bands. The presence of carbonyl (C=O), trifluoromethyl (CF3), and methyl (CH3) groups can be confirmed using this technique.
- X-ray Crystallography: X-ray crystallography provides detailed information about the three-dimensional structure of crystalline materials. This technique can be used to determine the precise arrangement of atoms within a molecule and confirm its crystal structure.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While specific safety data sheets (SDS) should always be consulted for detailed information, it is generally important to handle organic acids like 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid with appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats. Proper ventilation should also be ensured when working with volatile organic compounds.
In terms of environmental impact, it is important to follow best practices for waste disposal to minimize any potential harm to ecosystems. Properly neutralizing acidic waste before disposal can help prevent soil and water contamination.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid highlights its potential as a valuable building block in pharmaceutical development and materials science. Future studies may focus on optimizing synthesis methods to improve yield and purity while reducing costs. Additionally, exploring new applications in areas such as catalysis and polymer science could further expand its utility.
In conclusion, CAS No. 1807007-11-9: 2,3-Bis(trifluoromethyl)-4-methylbenzoic acid is a versatile compound with unique chemical properties that make it an attractive candidate for various advanced applications. Continued research will undoubtedly uncover new opportunities for its use in addressing pressing scientific challenges.
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